molecular formula C6H12V B12094131 Vanadium, bis(h6-benzene)- CAS No. 12129-72-5

Vanadium, bis(h6-benzene)-

Cat. No.: B12094131
CAS No.: 12129-72-5
M. Wt: 135.10 g/mol
InChI Key: MOOOZOQCKRBKHM-UHFFFAOYSA-N
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Description

Vanadium, bis(h6-benzene)-, also known as bis(benzene)vanadium, is an organometallic compound with the formula C12H12V. It consists of a vanadium atom sandwiched between two benzene rings. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadium, bis(h6-benzene)- can be synthesized through the reaction of vanadium trichloride with benzene in the presence of a reducing agent such as sodium or lithium. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{VCl}_3 + 2 \text{C}_6\text{H}_6 + 3 \text{Na} \rightarrow \text{V}(\eta^6-\text{C}_6\text{H}_6)_2 + 3 \text{NaCl} ]

Industrial Production Methods: While the laboratory synthesis of vanadium, bis(h6-benzene)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for more efficient industrial methods in the future .

Chemical Reactions Analysis

Types of Reactions: Vanadium, bis(h6-benzene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form vanadium oxides.

    Reduction: It can be reduced to lower oxidation states of vanadium.

    Substitution: The benzene rings can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as sodium or lithium.

    Substitution: Various ligands in the presence of catalysts.

Major Products Formed:

Scientific Research Applications

Vanadium, bis(h6-benzene)- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diabetes and cancer.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of vanadium, bis(h6-benzene)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate signaling pathways by interacting with enzymes such as protein tyrosine phosphatases. This interaction can lead to changes in cellular processes, including glucose metabolism and cell proliferation .

Comparison with Similar Compounds

    Vanadocene dichloride (C10H10VCl2): Another organometallic vanadium compound with similar structural features.

    Vanadium carbonyl (V(CO)6): A vanadium compound with carbonyl ligands.

    Vanadium oxides (V2O5, VO2): Common oxidation products of vanadium.

Uniqueness: Vanadium, bis(h6-benzene)- is unique due to its sandwich structure, which imparts distinct electronic and chemical properties.

Biological Activity

Vanadium, bis(h6-benzene)-, also known as bis(benzene)vanadium, is an organometallic compound with the chemical formula C12H12V\text{C}_{12}\text{H}_{12}\text{V} and a molecular weight of 207.17 g/mol. This compound is characterized by its brown-red to black crystalline appearance and is notable for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis.

Synthesis and Properties

The synthesis of vanadium, bis(h6-benzene)- typically involves reacting vanadium halides with benzene or its derivatives under controlled conditions. A common method includes dissolving vanadium trichloride in diethyl ether followed by the addition of benzene, resulting in the formation of this organometallic complex. Its unique structure allows for distinct reactivity patterns compared to other vanadium complexes, making it a subject of interest in various biological studies.

Research has indicated that vanadium complexes can exhibit insulin-mimetic properties, which are crucial for diabetes management. The mechanisms through which these complexes exert their biological effects include:

  • Interaction with Insulin Signaling Pathways : Vanadium compounds have been shown to activate insulin receptor substrates and stimulate glucose uptake in cells .
  • Antioxidant Properties : These compounds may also exhibit antioxidant activity, helping to mitigate oxidative stress in biological systems.

Case Studies

  • Alzheimer's Disease Research :
    A study focused on the interactions between vanadium complexes and proteins associated with Alzheimer's disease demonstrated that these compounds could potentially influence amyloid precursor protein processing and beta-amyloid peptide aggregation. The findings suggested that vanadium complexes might serve as therapeutic agents against neurodegenerative diseases .
  • Cancer Cell Studies :
    In vitro studies have shown that bis(benzene)vanadium can induce apoptosis in cancer cell lines. The compound's ability to interact with DNA and proteins involved in cell cycle regulation has been highlighted as a mechanism for its anticancer activity .
  • Diabetes Management :
    Research has reported that bis(maltolato)oxovanadium (BMOV), a related vanadium complex, displays significant insulin-mimetic effects in diabetic models. This suggests that bis(benzene)vanadium may share similar properties due to its structural characteristics .

Data Tables

Study Biological Activity Findings
Alzheimer's Disease InteractionPotential therapeutic agentInfluences amyloid processing; reduces aggregation
Cancer Cell ApoptosisInduces cell deathInteracts with DNA; affects cell cycle proteins
Diabetes ManagementInsulin-mimetic propertiesEnhances glucose uptake; activates insulin signaling pathways

Properties

CAS No.

12129-72-5

Molecular Formula

C6H12V

Molecular Weight

135.10 g/mol

IUPAC Name

cyclohexane;vanadium

InChI

InChI=1S/C6H12.V/c1-2-4-6-5-3-1;/h1-6H2;

InChI Key

MOOOZOQCKRBKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC1.[V]

Origin of Product

United States

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